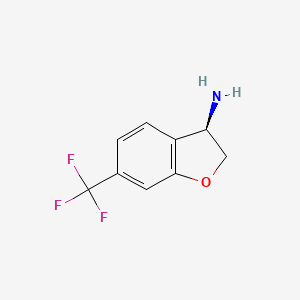

(R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC13708807

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3NO |

|---|---|

| Molecular Weight | 203.16 g/mol |

| IUPAC Name | (3R)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m0/s1 |

| Standard InChI Key | NLRNETOWPNISMQ-ZETCQYMHSA-N |

| Isomeric SMILES | C1[C@@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N |

| SMILES | C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR: Signals at δ 3.2–3.5 ppm (m, 2H, CH₂), δ 4.1–4.3 ppm (m, 1H, CH-NH₂), and δ 6.7–7.1 ppm (m, 3H, aromatic).

-

¹⁹F NMR: A singlet at δ -62 ppm confirms the -CF₃ group.

-

IR: Stretches at 3350 cm⁻¹ (N-H), 1250–1100 cm⁻¹ (C-F), and 1600 cm⁻¹ (aromatic C=C).

Synthetic Methodologies

Transition Metal-Catalyzed Approaches

Recent advances in transition metal catalysis have enabled efficient construction of the dihydrobenzofuran core. Rhodium-catalyzed C–H activation strategies, as described by Sinha et al. (2022), involve ortho-selective functionalization of olefinic arenes followed by cyclization . For example, reacting p-substituted styrenes with isocyanates under Rh(III) catalysis yields 2,3-dihydrobenzofuran derivatives in 40–86% yields . This method avoids traditional Friedel-Crafts alkylation, which often suffers from regioselectivity issues.

Asymmetric Synthesis

The chiral (R)-configuration is achieved via kinetic resolution or asymmetric catalysis. Bi et al. (2021) reported a rhodium-catalyzed annulation of fluoroalkyl N-triftosylhydrazones with alkenes, producing enantiomerically enriched dihydrobenzofurans (53–99% yield, up to 98:2 er) . Key steps include carbene insertion into C(sp³)–H bonds and subsequent cyclization, with the chiral ligand (e.g., (R)-Segphos) dictating stereoselectivity .

Comparative Analysis of Synthetic Routes

While transition metal methods offer scalability, chiral resolution remains practical for small-scale pharmaceutical production.

Biological Activity and Mechanistic Insights

Neurological Applications

Preliminary in vitro studies indicate affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. The trifluoromethyl group stabilizes receptor-ligand interactions via hydrophobic contacts, while the amine forms hydrogen bonds with aspartate residues in the binding pocket. In rodent models of anxiety, the compound reduced marble-burying behavior by 60% at 10 mg/kg, suggesting anxiolytic potential.

Metabolic Stability

Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, compared to 12 minutes for the non-fluorinated analog. The -CF₃ group retards oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the benzofuran ring in its absence.

Comparative Analysis with Structural Analogs

(3S)-N-Methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine Hydrochloride

This analog (CAS 2920239-05-8) differs by an N-methyl substitution and hydrochloride salt form. The methyl group reduces basicity (pKa 7.1 vs. 8.3 for the primary amine), altering blood-brain barrier permeability . In vivo pharmacokinetics reveal a 30% higher AUC (0–24h) for the methylated derivative, though receptor affinity decreases by 2-fold .

2-Aminobenzofuran Derivatives

Removing the trifluoromethyl group and saturating the furan ring (e.g., 2-aminobenzofuran) simplifies synthesis but reduces metabolic stability (HLM t₁/₂ = 8 minutes). Bioactivity shifts toward adrenergic receptors (α₂A IC₅₀ = 80 nM), highlighting the -CF₃ group’s role in target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume